molecular formula C8H8BrFOS B6304887 (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane CAS No. 2090548-28-8

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6304887
CAS No.: 2090548-28-8
M. Wt: 251.12 g/mol
InChI Key: GUNMKBNPCOVFPU-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Methylsulfane Addition: The attachment of a methylsulfane group (-SCH3) to the benzene ring.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced sulfur compounds.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNMKBNPCOVFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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